3,4,7-Trimethylquinoline
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Overview
Description
3,4,7-Trimethylquinoline is an organic compound belonging to the quinoline family Quinolines are nitrogen-containing heterocyclic compounds characterized by a fused benzene and pyridine ring system this compound is distinguished by three methyl groups attached to the quinoline ring at positions 3, 4, and 7
Synthetic Routes and Reaction Conditions:
Combes Quinoline Synthesis: This method involves the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure of an intermediate Schiff base. The reaction typically uses concentrated sulfuric acid as a catalyst.
Skraup Synthesis: This is a general method for synthesizing quinolines, including this compound.
Industrial Production Methods: Industrial production of this compound often employs variations of the above synthetic routes, optimized for large-scale production. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions are common, particularly at positions with higher electron density.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, polyphosphoric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinolines depending on the electrophile used.
Scientific Research Applications
3,4,7-Trimethylquinoline has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,7-Trimethylquinoline involves its interaction with various molecular targets and pathways. As a heterocyclic compound, it can participate in π-π interactions and hydrogen bonding, influencing its binding to biological targets. The exact pathways depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
2,3,4-Trimethylquinoline: Another trimethyl-substituted quinoline with different substitution patterns.
1,2-Dihydro-2,2,4-Trimethylquinoline: A dihydro derivative with distinct chemical properties.
Quinoline: The parent compound without methyl substitutions.
Uniqueness: The presence of methyl groups at positions 3, 4, and 7 can affect its electronic properties and steric interactions, distinguishing it from other quinoline derivatives .
Properties
CAS No. |
72681-39-1 |
---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3,4,7-trimethylquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-5-11-10(3)9(2)7-13-12(11)6-8/h4-7H,1-3H3 |
InChI Key |
SGFBAXNBPVFOIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2C=C1)C)C |
Origin of Product |
United States |
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